N'-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with 2-(2-methylphenyl)hydrazinecarboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. One of the primary targets is the cyclooxygenase (COX) enzyme, which plays a crucial role in the inflammatory response. The compound selectively inhibits COX-2 expression, reducing inflammation and providing gastric sparing activity . Additionally, docking studies have revealed its potential to bind with COX-2 enzyme through hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide: These compounds share a similar indole-based structure and have been studied for their anti-inflammatory and analgesic activities.
Indole-3-acetic acid derivatives: These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
N’-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide stands out due to its selective inhibition of COX-2, which provides anti-inflammatory effects with reduced gastric side effects. This makes it a promising candidate for the development of new therapeutic agents for inflammatory diseases .
Properties
Molecular Formula |
C19H20N4O |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(2-methylanilino)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H20N4O/c1-14-7-3-5-9-17(14)20-12-19(24)22-21-11-15-13-23(2)18-10-6-4-8-16(15)18/h3-11,13,20H,12H2,1-2H3,(H,22,24)/b21-11+ |
InChI Key |
BCKMKNCYURUEJK-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=CN(C3=CC=CC=C32)C |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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